Product packaging for Tenatoprazole (sodium)(Cat. No.:)

Tenatoprazole (sodium)

Cat. No.: B12426003
M. Wt: 368.4 g/mol
InChI Key: FEOTUYWTBYAGEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Proton Pump Inhibitor Research Landscape

Historical Trajectory of Tenatoprazole (B1683002) (Sodium) Discovery and Development

The journey of Tenatoprazole began with its invention by Mitsubishi Tanabe Pharma. wikipedia.orgnih.gov The compound was subsequently licensed to Negma Laboratories, which later became part of Wockhardt in 2007. wikipedia.org As early as 2003, Tenatoprazole was undergoing clinical testing for the treatment of reflux esophagitis and peptic ulcer. wikipedia.org Reports from Mitsubishi indicated that the compound was in Phase I clinical trials in both 2007 and 2012. wikipedia.org The development of PPIs has been a stepwise process, with each new agent aiming to improve upon the last. slideshare.netresearchgate.net The discovery of timoprazole (B35771) and its anti-secretory properties paved the way for the first marketed PPI, omeprazole (B731). wikipedia.org Subsequent research focused on modifying the benzimidazole (B57391) moiety to enhance stability and efficacy, leading to drugs like lansoprazole (B1674482) and pantoprazole (B1678409). researchgate.netwikipedia.org Tenatoprazole's development represents a departure from the traditional benzimidazole structure, exploring an imidazopyridine core to achieve different pharmacokinetic properties. wikipedia.orgslideshare.net

Structural Elucidation and Distinguishing Features of Tenatoprazole (Sodium)

Tenatoprazole, with the chemical name 5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-imidazo[4,5-b]pyridine, possesses a unique molecular structure that sets it apart from many other proton pump inhibitors. wikipedia.orgnih.gov

Property Value
Molecular Formula C16H18N4O3S
Molar Mass 346.41 g/mol

Stereochemical Considerations: S- and R-Enantiomers

Like many pharmaceuticals, Tenatoprazole is a chiral molecule and exists as two non-superimposable mirror images known as enantiomers: the S-enantiomer and the R-enantiomer. nih.govchiralpedia.comyoutube.com These enantiomers can have different pharmacokinetic and pharmacodynamic properties. nih.gov The process of assigning the R (rectus) and S (sinister) configuration is based on the Cahn-Ingold-Prelog priority rules. libretexts.orgmasterorganicchemistry.com

Research has shown that the S-isomer of Tenatoprazole (S-tenatoprazole) is metabolized approximately seven times more slowly than the R-isomer. nih.gov This is because the R-isomer is primarily metabolized by the enzyme CYP2C19, which is known for genetic polymorphism, leading to variability in drug response among individuals. The S-isomer, on the other hand, is metabolized by both CYP2C19 and CYP3A4, providing an alternative metabolic pathway that can compensate for reduced CYP2C19 activity. nih.gov

This difference in metabolism results in a much longer mean residence time for the S-isomer in the body compared to the R-isomer. nih.gov Consequently, S-tenatoprazole has been the focus of clinical development, with studies suggesting it produces a more potent and prolonged acid suppression compared to both racemic tenatoprazole and other PPIs like esomeprazole (B1671258). sci-hub.senih.gov The sodium salt hydrate (B1144303) form of S-tenatoprazole has also been shown to have greater bioavailability compared to the free form. nih.govwikipedia.org

Feature S-Tenatoprazole R-Tenatoprazole
Metabolism Metabolized by CYP2C19 and CYP3A4 Predominantly metabolized by CYP2C19
Metabolic Rate Slower Faster
Mean Residence Time Longer Shorter

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17N4NaO3S B12426003 Tenatoprazole (sodium)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17N4NaO3S

Molecular Weight

368.4 g/mol

IUPAC Name

sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]imidazo[4,5-b]pyridin-3-ide

InChI

InChI=1S/C16H17N4O3S.Na/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16;/h5-7H,8H2,1-4H3;/q-1;+1

InChI Key

FEOTUYWTBYAGEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)N=C(C=C3)OC.[Na+]

Origin of Product

United States

Molecular Mechanisms of Gastric Proton Pump Inhibition by Tenatoprazole Sodium

Interaction Dynamics with H+/K+-ATPase (Gastric Proton Pump)

The interaction between Tenatoprazole (B1683002) and the H+/K+-ATPase is a multifaceted process that ultimately leads to the inactivation of the proton pump.

Cysteine Residue Binding and Specificity (e.g., Cys813, Cys822)

Tenatoprazole, like other PPIs, covalently binds to specific cysteine residues on the alpha-subunit of the H+/K+-ATPase. researchgate.netnih.gov For Tenatoprazole, the primary targets are cysteine 813 and cysteine 822. researchgate.netnih.govnih.govwikipedia.org The binding at these sites, located in the TM5/6 region of the ATPase, is crucial for its inhibitory effect. researchgate.netnih.gov While cysteine 813 is a common target for many PPIs, the additional binding to cysteine 822 is a distinguishing feature of Tenatoprazole and pantoprazole (B1678409). researchgate.netnih.gov This dual binding contributes to the stability and prolonged nature of the inhibition. researchgate.net The decay of Tenatoprazole's binding has two phases: a faster reversal from cysteine 813 and a much slower turnover at cysteine 822, which contributes to its sustained effect. researchgate.netnih.gov

Acid Activation and Prodrug Conversion to Active Species (Sulfenamide/Sulfenic Acid)

Tenatoprazole is administered as an inactive prodrug. researchgate.netnih.govnewdrugapprovals.org Its activation is a pH-dependent process that occurs in the highly acidic environment of the secretory canaliculus of the stimulated parietal cell. researchgate.netnih.govnewdrugapprovals.org As a weak base with a pKa of approximately 4.04, Tenatoprazole selectively accumulates in this acidic compartment. researchgate.netnih.govneliti.com The acidic conditions catalyze a two-step protonation and subsequent molecular rearrangement, converting the prodrug into its active forms: a tetracyclic sulfenamide (B3320178) and/or a sulfenic acid. researchgate.netnewdrugapprovals.orgneliti.comresearchgate.net These highly reactive species are then capable of interacting with the proton pump. researchgate.netnih.gov

Conformational Changes Induced by Tenatoprazole (Sodium) Binding

The binding of the activated form of Tenatoprazole to the cysteine residues of the H+/K+-ATPase induces significant conformational changes in the enzyme. researchgate.net These structural alterations are fundamental to the inhibition of the pump's activity. By locking the enzyme in a particular conformation, Tenatoprazole prevents the necessary dynamic changes required for the transport of H+ ions into the gastric lumen, thereby effectively blocking acid secretion. wikipedia.orgnih.gov

Covalent Bond Formation and Irreversible Inhibition Characteristics

The interaction between the activated sulfenamide/sulfenic acid form of Tenatoprazole and the cysteine residues of the H+/K+-ATPase results in the formation of a stable, covalent disulfide bond. researchgate.netwikipedia.orgnewdrugapprovals.orgneliti.com This covalent linkage is the basis for the irreversible nature of the inhibition. newdrugapprovals.orgresearchgate.netwikipedia.org Because the binding is covalent, the inhibitory effect of Tenatoprazole persists long after the drug has been cleared from the plasma. nih.govwikipedia.org Restoration of acid secretion is not a matter of the drug detaching, but rather requires the synthesis of new H+/K+-ATPase pumps by the parietal cells. wikipedia.org The binding to cysteine 822, in particular, confers a high degree of irreversibility, even in the presence of reducing agents. researchgate.netnih.govwikipedia.org

Inhibition Kinetics and pH-Dependent Accumulation

The kinetic properties of Tenatoprazole's activation and its accumulation in acidic environments are key determinants of its pharmacological profile.

Comparative Analysis of Activation Rates with Other Proton Pump Inhibitors

The rate of acid-catalyzed activation varies among different PPIs. Tenatoprazole is characterized by a slower activation rate compared to other PPIs like omeprazole (B731), lansoprazole (B1674482), and rabeprazole. researchgate.netresearchgate.netnih.gov This slower conversion is a critical factor that influences its binding specificity. The more rapid activation of some other PPIs leads to their reaction with more readily accessible cysteine residues. In contrast, the slower activation of Tenatoprazole allows it to reach and bind to the less accessible cysteine 822, which is located deeper within the membrane-spanning region of the proton pump. researchgate.netnih.gov This contributes to the stability and resistance to reversal of the inhibition. researchgate.netnih.gov

The order of acid stability for several PPIs is as follows: Tenatoprazole > pantoprazole > omeprazole > lansoprazole > rabeprazole. nih.govnih.gov

Sustained Inhibition Dynamics and Enzyme Turnover

A distinguishing feature of tenatoprazole is the sustained nature of its inhibitory effect, which is influenced by its binding characteristics and the natural lifecycle of the proton pump enzyme. nih.govacs.org The decay of tenatoprazole's binding to the H+/K+-ATPase is not uniform and occurs in two distinct phases. nih.govsigmaaldrich.com There is a relatively fast component of dissociation, which is attributed to the reversal of the disulfide bond at cysteine 813. nih.govsigmaaldrich.com This faster phase has a reported half-life of approximately 3.9 hours. nih.gov

In contrast, the binding at cysteine 822 results in a much more stable, long-lasting inhibition, creating a "plateau phase" in the decay of binding. nih.govsigmaaldrich.com This sustained inhibition is linked to the turnover rate of the H+/K+-ATPase enzyme itself. nih.gov The enzyme has a biological half-life of about 54 hours in rats, and recovery of acid secretion largely depends on the synthesis of new, uninhibited proton pump units. nih.gov Tenatoprazole's slower activation rate, compared to other PPIs, allows it to access the deeper Cys822 residue before it is converted to its final active form. researchgate.netnih.gov This binding at a site less accessible to endogenous reducing agents, like glutathione, contributes to the resistance of the inhibition to reversal. researchgate.net This characteristic, combined with tenatoprazole's significantly longer plasma half-life (approximately 7 to 9 hours) compared to other PPIs, ensures that the drug remains available to inhibit newly synthesized proton pumps, leading to a prolonged duration of acid suppression. nih.govacs.orgnih.gov

Molecular Selectivity and Specificity of H+/K+-ATPase Inhibition

The molecular selectivity and specificity of tenatoprazole's action are primarily dictated by the unique physiological environment of its target and its inherent chemical properties as a weak base. researchgate.netresearchgate.net The high degree of specificity for the gastric H+/K+-ATPase is a hallmark of the PPI class, including tenatoprazole. researchgate.netescholarship.org This specificity arises from the fact that the drug requires a highly acidic environment (a pH below 4) for its conversion into the active, sulfenamide form. researchgate.net Such acidic conditions are found almost exclusively within the secretory canaliculi of the gastric parietal cells when they are actively secreting acid. nih.govmedchemexpress.com This acid-catalyzed activation ensures that tenatoprazole is selectively transformed into its inhibitory form only at the site of action, minimizing effects on other ATPases or cellular processes elsewhere in the body. researchgate.netescholarship.org

The structure of tenatoprazole, which features an imidazopyridine ring instead of the benzimidazole (B57391) moiety found in many other PPIs, influences its physicochemical properties, such as its basicity (pKa = 4.04). researchgate.netacs.org The rate of acid-catalyzed activation varies among different PPIs. Tenatoprazole is activated more slowly than compounds like omeprazole. researchgate.netescholarship.org This slower activation rate influences which cysteine residues it ultimately binds to, favoring the formation of a more stable inhibitory complex with Cys822, as mentioned previously. researchgate.netnih.gov While tenatoprazole potently inhibits the gastric proton pump, its mechanism of covalent disulfide bond formation is specific to the cysteine residues of the H+/K+-ATPase, showing little to no inhibitory action on other related P-type ATPases, such as the Na+/K+-ATPase, which has about 60% sequence homology. escholarship.org

Preclinical Pharmacological Investigations of Tenatoprazole Sodium

In Vitro Studies on Gastric Acid Secretion Inhibition

In vitro investigations provide foundational insights into the direct inhibitory action of a compound on the enzymatic and cellular machinery of acid secretion.

Isolated Gastric Microsome Models (e.g., Hog, Dog)

Studies utilizing isolated gastric microsomes, which are vesicle preparations rich in the H+,K+-ATPase enzyme, are crucial for determining a drug's direct effect on the proton pump. In vitro studies performed on gastric microsomes from both hogs and dogs have shown that tenatoprazole (B1683002) exhibits an inhibitory action on the proton pump that is comparable to other established PPIs like omeprazole (B731) and lansoprazole (B1674482). researchgate.net

The inhibitory activity is often quantified by the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Research indicates that the IC50 values for tenatoprazole in inhibiting H+,K+-ATPase activity in hog and dog gastric mucosal microsomes are similar to those of omeprazole and lansoprazole, demonstrating its potent and direct enzymatic inhibition. medchemexpress.comresearchgate.net Specifically, tenatoprazole inhibited hog gastric H+,K+-ATPase activity with an IC50 of 6.2 μM, nearly equal to omeprazole's IC50 of 4.2 μM. medchemexpress.com In dog gastric microsomes, the IC50 values for tenatoprazole, omeprazole, and lansoprazole were also found to be closely matched. researchgate.net

Table 1: Comparative IC50 Values for H+,K+-ATPase Inhibition

CompoundAnimal ModelIC50 (μM)Source
TenatoprazoleHog6.2 medchemexpress.commedchemexpress.com
OmeprazoleHog4.2 medchemexpress.com
TenatoprazoleDog8.6 researchgate.net
OmeprazoleDog8.8 researchgate.net
LansoprazoleDog9.9 researchgate.net

Cellular Models of Parietal Cell Function

Tenatoprazole functions as a prodrug that requires conversion to its active form within an acidic environment. nih.govresearchgate.net This activation occurs in the secretory canaliculus of the stimulated gastric parietal cell. nih.govresearchgate.net The acidic conditions protonate the tenatoprazole molecule, leading to a chemical rearrangement that forms the active sulfenamide (B3320178) or sulfenic acid species. nih.govresearchgate.net

This highly reactive species then forms covalent disulfide bonds with cysteine residues on the luminal surface of the H+,K+-ATPase. nih.govresearchgate.net Specific binding sites for tenatoprazole have been identified in the transmembrane domain 5/6 (TM5/6) region of the enzyme, namely at cysteine 813 (Cys813) and cysteine 822 (Cys822). nih.govwikiversity.org This covalent binding locks the enzyme in an inactive conformation, thereby inhibiting the transport of H+ ions into the gastric lumen and blocking acid secretion. wikiversity.orggutnliver.org The binding stoichiometry has been determined to be 2.6 nmol of tenatoprazole per milligram of the enzyme in vitro. nih.gov

In Vivo Animal Models of Gastric Acid Secretion Modulation

Pylorus Ligation Models in Rodents

The pylorus ligation model in rats is a standard method for assessing the inhibition of basal gastric acid secretion. In this model, the pyloric end of the stomach is tied off, allowing gastric juice to accumulate, which can then be analyzed for volume and acidity. google.comnih.gov Studies have shown that tenatoprazole effectively inhibits basal gastric acid secretion in pylorus-ligated rats in a dose-dependent manner, with a calculated median effective dose (ED50) of 4.2 mg/kg when administered orally. medchemexpress.com

Further investigations using this model have compared the pharmacological effects of the individual enantiomers of tenatoprazole. In studies where rats were pre-treated at various time points before the pylorus ligature, the (-) isomer of tenatoprazole demonstrated a more sustained pharmacological activity compared to the (+) isomer. google.com For instance, 10 hours after administration, the (-) isomer still produced a significant increase in gastric pH and a decrease in gastric acidity, whereas the effect of the (+) isomer was no longer significant at that time point. google.com

Table 2: Effect of Tenatoprazole in Pylorus Ligation Rat Model

ParameterFindingSource
Basal Acid Secretion Inhibition (ED50)4.2 mg/kg (p.o.) medchemexpress.com
(-) Isomer Effect (10h post-dose)49% increase in pH, 55% decrease in acidity google.com
(+) Isomer Effect (10h post-dose)No longer significant google.com

Gastric Fistula Models

Gastric fistula models in animals, such as rats and dogs, allow for repeated sampling of gastric juice and the study of drug effects on stimulated acid secretion. wikiversity.orgwikipedia.org In these models, tenatoprazole has demonstrated potent inhibitory activity against gastric acid secretion stimulated by various secretagogues, including histamine (B1213489), carbachol, and tetragastrin. medchemexpress.comresearchgate.net

Studies in gastric fistula rats and dogs have consistently shown that tenatoprazole is a more potent inhibitor of acid secretion than omeprazole, with reports indicating a 2- to 4-fold greater potency. wikiversity.orgwikipedia.org For example, in Heidenhain-pouch dogs, single oral doses of tenatoprazole dose-dependently suppressed gastric acid secretion stimulated by a continuous histamine infusion. medchemexpress.com Similarly, in gastric fistula rats, tenatoprazole effectively inhibited acid secretion induced by histamine, carbachol, or tetragastrin. medchemexpress.com

Prevention of Gastric Lesions in Stress-Induced Animal Models

The efficacy of a gastric acid inhibitor is also evaluated by its ability to protect the gastric mucosa from damage. The water-immersion restraint stress (WIRS) model in rats is a common and clinically relevant method for inducing gastric lesions. nih.govnih.gov Tenatoprazole has been shown to effectively prevent the formation of these stress-induced gastric lesions. medchemexpress.com In comparative studies using various models of induced gastric lesions, including the WIRS model, tenatoprazole demonstrated a more potent antiulcer effect than omeprazole. wikiversity.orgwikipedia.org

Compound Reference Table

Comparative Preclinical Pharmacodynamics

Relative Potency and Duration of Action in Animal Models

Preclinical investigations in various animal models have consistently demonstrated that tenatoprazole possesses a greater potency and a significantly longer duration of action compared to first-generation proton pump inhibitors (PPIs) such as omeprazole.

In studies utilizing pylorus-ligated rats and acute gastric fistula rats, tenatoprazole exhibited a 2- to 4-fold more potent inhibitory activity on gastric acid secretion than omeprazole. wikipedia.org This enhanced potency is also observed in its ability to prevent gastric lesions in different induced ulcer models in rats. wikipedia.org The superior inhibitory effect of tenatoprazole is attributed to its unique chemical structure, featuring an imidazopyridine ring instead of the traditional benzimidazole (B57391) moiety. researchgate.net This structural difference contributes to a slower rate of activation, which paradoxically leads to a more stable and prolonged inhibition of the H+/K+-ATPase. researchgate.net

A key distinguishing feature of tenatoprazole is its extended plasma half-life. In animal models, as well as in healthy human subjects, tenatoprazole has a half-life that is approximately seven times longer than that of other PPIs. wikipedia.org This prolonged half-life translates to a more sustained inhibition of the proton pumps. nih.gov The decay of tenatoprazole's binding to the gastric H+/K+-ATPase involves two phases: a relatively rapid reversal from one binding site (cysteine 813) and a much more stable, sustained inhibition at another site (cysteine 822). wikipedia.orgnih.gov This stable binding, combined with its longer presence in the plasma, is thought to be responsible for its prolonged duration of action. nih.gov

Studies in dogs have further highlighted these properties. The (S)-enantiomer of tenatoprazole, in its sodium salt hydrate (B1144303) form, showed a twofold greater bioavailability compared to its free form in dogs. nih.gov In vivo studies in dogs measuring intragastric pH after repeated administration demonstrated that the (-) isomer of tenatoprazole has a significant and sustained antisecretory effect that is observable from the first day of administration and persists for up to two days after treatment cessation. nih.gov

The following table summarizes the comparative preclinical data on the potency and duration of action of tenatoprazole.

ParameterAnimal ModelFindingComparative AgentCitation
Inhibitory Potency Pylorus-ligated rats, Acute gastric fistula rats2- to 4-fold more potent inhibition of gastric acid secretion.Omeprazole wikipedia.org
H+/K+-ATPase Binding In vitro (enzyme from hog)Binds to cysteine 813 and 822 on the H+/K+-ATPase.Omeprazole (binds to 813 and 892) wikipedia.org
Binding Stability In vitroInhibition is more resistant to reversal by reducing agents.Other PPIs researchgate.net
Plasma Half-life General (Animal and Human data)Approximately 7 times longer.Other PPIs wikipedia.orgresearchgate.net
Antisecretory Effect DogsSignificant and sustained effect, lasting up to 2 days post-treatment.(+) isomer of tenatoprazole nih.gov

Pharmacokinetic and Metabolic Research of Tenatoprazole Sodium in Preclinical Systems

Absorption and Distribution Mechanisms in Animal Models

Animal models have been instrumental in understanding how Tenatoprazole (B1683002) is absorbed and distributed throughout the body. These studies often involve various species to provide a comprehensive preclinical picture.

Tissue Distribution and Accumulation Profiles in Animal Studies

Preclinical studies, often utilizing rat models, are essential for determining how a drug distributes within the body's tissues and whether it accumulates in specific organs. nih.gov For many pharmaceutical compounds, tissue distribution is highest in the liver and kidneys. nih.gov

In the context of PPIs, Tenatoprazole binds to the catalytic subunit of the gastric H+,K+-ATPase enzyme. medchemexpress.com In vivo studies have shown that the maximum binding of Tenatoprazole to this enzyme is 2.9 nmol/mg at 2 hours after intravenous administration. nih.govmedchemexpress.com The specific binding sites have been identified as Cys813 and Cys822 in the TM5/6 region of the enzyme. nih.gov The decay of this binding has two components: a relatively fast reversal at cysteine 813 (half-life of 3.9 hours) and a more sustained inhibition at cysteine 822. nih.gov This stable inhibition, combined with Tenatoprazole's long plasma half-life, is expected to result in prolonged inhibition of acid secretion. nih.gov

Biotransformation Pathways and Metabolite Characterization

The metabolism of Tenatoprazole is a key determinant of its efficacy and duration of action. In vitro studies using human liver microsomes and recombinant P450 enzymes have been crucial in elucidating these pathways.

Cytochrome P450 Enzyme Involvement (e.g., CYP2C19, CYP3A4) in Metabolism (In Vitro/Microsomal Studies)

The primary enzymes responsible for the metabolism of Tenatoprazole are Cytochrome P450 2C19 (CYP2C19) and Cytochrome P450 3A4 (CYP3A4). nih.govnih.govresearchgate.net These enzymes exhibit distinct regioselective and stereospecific activities towards Tenatoprazole and its metabolites. nih.govresearchgate.net

The metabolism of the two enantiomers of Tenatoprazole follows different pathways. The R-isomer is primarily metabolized by CYP2C19 and to a lesser extent by CYP3A4. nih.gov In contrast, the S-isomer is mainly oxidized by CYP3A4, which can compensate for any deficiency or blockade of CYP2C19. wjgnet.comnih.gov This differential metabolism contributes to the longer mean residence time of the S-isomer. nih.gov

In vitro studies have shown that while CYP3A4 has a higher catalytic rate (kcat) for the formation of 5'-OH tenatoprazole, CYP2C19 has a much higher affinity (lower Km value), making CYP2C19 the major contributor to the production of this metabolite in the human liver. nih.gov

Enzyme Role in Tenatoprazole Metabolism Enantiomer Preference
CYP2C19 Primarily responsible for C-5' hydroxylation. nih.govnih.govresearchgate.netPrimarily metabolizes the R-isomer. nih.gov
CYP3A4 Mainly involved in the sulfoxidation reaction to form tenatoprazole sulfone. nih.govnih.govresearchgate.netPrimarily metabolizes the S-isomer. wjgnet.comnih.gov

Identification and Pharmacological Activity of Major Metabolites

The biotransformation of Tenatoprazole results in several major metabolites. nih.govnih.govresearchgate.net These include:

5'-hydroxy tenatoprazole : Formed primarily through the action of CYP2C19. nih.govnih.govresearchgate.net

Tenatoprazole sulfone : Resulting from sulfoxidation mainly catalyzed by CYP3A4. nih.govnih.govresearchgate.net

Tenatoprazole sulfide (B99878) : This major metabolite is formed spontaneously and non-enzymatically. nih.govnih.gov

Further research has identified a new major metabolite of tenatoprazole sulfide, named 1'-N-oxy-5'-hydroxytenatoprazole sulfide , which had not been previously reported. nih.govresearchgate.net The metabolic fates of Tenatoprazole and its sulfide metabolite are important considerations for its clinical application. nih.govresearchgate.net

Elimination and Excretion Routes in Animal Models

Information from preclinical animal models indicates the pathways through which Tenatoprazole and its metabolites are eliminated from the body. While specific studies detailing the complete excretion profile in animal models were not prevalent in the provided search results, it is known that for many drugs, elimination occurs via urine and feces, with biliary excretion also playing a role. nih.gov The characterization of metabolites in plasma and urine in human studies suggests that these are important routes of elimination. nih.gov

Mechanistic Pharmacodynamic Interactions of Tenatoprazole Sodium

Modulation of Drug-Metabolizing Enzyme Systems

In Vitro Studies on Induction or Inhibition of CYP Isoforms (e.g., CYP2C19, CYP3A4)

In vitro research using human liver microsomes and recombinant human P450s has elucidated the roles of specific cytochrome P450 (CYP) isoforms in the metabolism of tenatoprazole (B1683002). mdpi.combohrium.comnih.gov The primary enzymes responsible for its biotransformation are CYP2C19 and CYP3A4. mdpi.combohrium.comnih.gov These enzymes exhibit distinct regioselective and stereospecific activities towards tenatoprazole. mdpi.comnih.gov

CYP2C19 predominantly catalyzes the hydroxylation of tenatoprazole at the C-5' position of the imidazopyridine ring to form 5'-hydroxytenatoprazole. mdpi.combohrium.comnih.gov In contrast, CYP3A4 is mainly involved in the sulfoxidation of the benzimidazole (B57391) moiety to produce tenatoprazole sulfone. mdpi.combohrium.comnih.gov Notably, CYP2C19 does not appear to catalyze the sulfoxidation of tenatoprazole. mdpi.com

A study investigating the steady-state kinetics of these reactions with recombinant enzymes provided the following data:

CYP2C19: Catalyzed the formation of 5'-OH tenatoprazole with a kcat value of 4.0 min⁻¹ and a Km value of 23 μM. mdpi.com

CYP3A4: Mediated the formation of tenatoprazole sulfone with a kcat value of 2.7 min⁻¹ and a Km value of 4.0 mM. mdpi.com

It is also important to note that tenatoprazole can be spontaneously converted to tenatoprazole sulfide (B99878), a major metabolite, through a non-enzymatic process. mdpi.combohrium.comnih.gov This sulfide metabolite is also a substrate for CYP enzymes, with CYP2C19 being the major enzyme responsible for its hydroxylation to 5'-OH tenatoprazole sulfide. mdpi.com

EnzymeMetabolic ReactionMetaboliteKinetic Parameter (kcat)Kinetic Parameter (Km)Source
CYP2C195'-Hydroxylation5'-OH tenatoprazole4.0 min⁻¹23 μM mdpi.com
CYP3A4SulfoxidationTenatoprazole sulfone2.7 min⁻¹4.0 mM mdpi.com

Mechanism-Based Inactivation of Cytochrome P450 Enzymes

Mechanism-based inactivation (MBI) of cytochrome P450 enzymes is a process where a drug is metabolically activated to a reactive intermediate that covalently binds to and irreversibly inhibits the enzyme. nih.govnih.govbenthamscience.com This type of inhibition is of particular clinical concern because the restoration of enzyme activity requires new protein synthesis, which can lead to more prolonged and significant drug-drug interactions compared to reversible inhibition. nih.govbenthamscience.com The process often involves the formation of a reactive intermediate that modifies an active site amino acid or the heme prosthetic group. nih.govbenthamscience.com While the potential for MBI is a critical aspect of drug development, specific studies detailing the mechanism-based inactivation of CYP isoforms by tenatoprazole are not extensively reported in the provided search results. General information indicates that compounds can be bioactivated by P450 enzymes to reactive intermediates that cause inactivation. nih.gov For example, lapatinib (B449) has been shown to be a mechanism-based inactivator of CYP3A4 by forming a reactive quinoneimine metabolite. drugbank.com However, direct evidence or detailed mechanistic studies on tenatoprazole causing MBI were not found in the search results.

Influence on Drug Transporter Systems

Inhibition of Organic Cation Transporters (OCTs) (In Vitro Studies)

In vitro studies have demonstrated that tenatoprazole is a potent inhibitor of organic cation transporters (OCTs), which are crucial for the transport of endogenous compounds and drugs across cell membranes. nih.govnih.govresearchgate.net Research using stably transfected cell lines expressing human OCT1, OCT2, or OCT3 showed that tenatoprazole, along with other PPIs, significantly inhibits the uptake of metformin, a known OCT substrate, in a concentration-dependent manner. nih.govnih.govresearchgate.net

The half-maximal inhibitory concentration (IC50) values for tenatoprazole were in the low micromolar range, indicating potent inhibition. nih.govnih.govresearchgate.net For tenatoprazole, similar IC50 values were observed for all three OCT isoforms, suggesting a broad inhibitory profile against these transporters. nih.gov In silico modeling also predicted that PPIs, including tenatoprazole, are potent OCT inhibitors. nih.govnih.govresearchgate.net Despite being potent inhibitors, further experiments indicated that PPIs, including tenatoprazole, are not themselves transported by OCTs. nih.govnih.govplos.org

TransporterEffectSubstrate Used in StudyIC50 Range (for all tested PPIs)Finding for TenatoprazoleSource
OCT1InhibitionMetformin3–36 µMPotent inhibitor nih.govnih.govasm.org
OCT2InhibitionMetformin3–36 µMPotent inhibitor nih.govnih.govasm.org
OCT3InhibitionMetformin3–36 µMPotent inhibitor nih.govnih.gov

Potential for P-glycoprotein (P-gp) Interactions

P-glycoprotein (P-gp), an efflux transporter, plays a significant role in limiting the absorption and distribution of many drugs. tg.org.aumedsafe.govt.nz There is a recognized potential for interactions between PPIs and P-gp. researchgate.netnih.gov Many drugs that are substrates for P-gp are also metabolized by CYP3A4, leading to complex drug-drug interactions. tg.org.aunih.gov

Studies on other PPIs, such as omeprazole (B731), lansoprazole (B1674482), and pantoprazole (B1678409), have provided direct evidence that they are both substrates and inhibitors of P-gp. researchgate.netnih.gov For instance, these PPIs were shown to inhibit the P-gp-mediated transport of digoxin, a classic P-gp substrate. nih.gov Omeprazole has been noted to inhibit intestinal P-gp, which can increase the absorption of co-administered P-gp substrates like tacrolimus. researchgate.net Given that tenatoprazole belongs to the same chemical class and shares metabolic pathways with these other PPIs, there is a strong potential for it to also interact with P-gp. However, specific in vitro studies confirming tenatoprazole as a substrate or inhibitor of P-gp were not detailed in the provided search results.

Synthetic Chemistry and Structure Activity Relationship Sar Studies of Tenatoprazole Sodium

Methodologies for Tenatoprazole (B1683002) (Sodium) Synthesis

The synthesis of tenatoprazole has evolved to improve efficiency, safety, and yield, addressing the challenges inherent in its multi-step preparation.

Novel Synthetic Routes and Precursors

Another reported synthetic pathway involves the reaction of 2,3-diamino-6-methoxypyridine (B1587572) with (4-methoxy-3,5-dimethyl-2-pyridinyl) methylthio formic acid to form an intermediate which is then oxidized to tenatoprazole. tandfonline.com However, the starting material for this route is not commercially available and is challenging to prepare. tandfonline.com

Stereoselective Synthesis of Tenatoprazole Enantiomers

Tenatoprazole is a chiral molecule, and its enantiomers exhibit different metabolic profiles. researchgate.net The R-isomer of tenatoprazole is primarily metabolized by the enzyme CYP2C19, while the S-isomer is metabolized by both CYP2C19 and CYP3A4. researchgate.net This stereoselectivity in metabolism underscores the importance of developing synthetic methods that can produce individual enantiomers.

While specific, detailed methods for the stereoselective synthesis of tenatoprazole enantiomers are not extensively described in the provided results, the general principles of asymmetric synthesis are well-established. ethz.chyoutube.com These methods often involve the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. ethz.chyoutube.com After the desired stereocenter is created, the auxiliary is removed. youtube.com Another common approach is the use of chiral catalysts in reactions like hydrogenation or oxidation to produce a single enantiomer. e-bookshelf.de Resolution, the separation of a racemic mixture into its constituent enantiomers, can also be employed at various stages of the synthesis. ethz.ch

For instance, the S-enantiomer of tenatoprazole, S-tenatoprazole-Na, has been noted for providing significant gastric acid suppression. researchgate.net The development of a single enantiomer drug, such as esomeprazole (B1671258) (the S-enantiomer of omeprazole), has been shown to offer clinical advantages due to improved metabolic properties. nih.gov

Challenges and Optimizations in Industrial Synthesis

The industrial-scale synthesis of complex molecules like tenatoprazole presents several challenges, including cost of starting materials, reaction safety, and process efficiency. tandfonline.compharmtech.com Early synthetic routes for tenatoprazole were hampered by the high cost of precursors and safety concerns associated with highly exothermic and difficult-to-control rearrangement reactions. tandfonline.com

Optimization efforts have focused on identifying alternative, more accessible starting materials and refining reaction conditions to be milder and more selective. The use of 2,3,5-trimethyl-4-nitropyridine-N-oxide is a prime example of utilizing a cheaper and more abundant precursor. tandfonline.com The optimization of the rearrangement step by using a combination of acetic anhydride (B1165640) and glacial acetic acid led to a smoother, higher-yielding reaction. tandfonline.com

Furthermore, the condensation reaction was improved by employing a phase-transfer catalyst, hexadecyltrimethyl ammonium (B1175870) chloride, in a biphasic system (CH2Cl2–H2O–KOH), which resulted in a high yield. tandfonline.com These optimizations are crucial for making the synthesis more economically viable and safer for large-scale production. tandfonline.comnih.gov

Rational Design and Analog Development

The unique imidazopyridine structure of tenatoprazole has been a focal point for rational drug design and the development of analogs with potentially improved properties.

Modifications to the Imidazopyridine Core and Substituent Effects

Tenatoprazole's distinct imidazopyridine ring, which replaces the benzimidazole (B57391) moiety found in many other PPIs, is a key feature influencing its prolonged plasma half-life. acs.orgwikipedia.org Computational studies, such as those using Density Functional Theory (DFT), have been employed to explore the role of this core structure and the effects of various substituents on the drug's mechanism of action. acs.org

These studies have investigated how modifications to the imidazopyridine scaffold and the substituents on the pyridine (B92270) ring can impact the acid activation process and the formation of the disulfide complex with the H+,K+-ATPase, which is the ultimate step in inhibiting gastric acid secretion. acs.org The presence of the additional nitrogen atom in the imidazopyridine ring makes the acid activation of tenatoprazole more complex compared to its benzimidazole counterparts. acs.org Research has focused on designing novel analogs, including those with an imidazophosphorine scaffold, with the aim of achieving an even longer plasma half-life and more effective acid activation. acs.org The binding sites for tenatoprazole on the H+,K+-ATPase have been identified as cysteines 813 and 822 in the TM5/6 region of the enzyme. researchgate.netnih.gov

Design of Prodrug Strategies for Enhanced Pharmacological Characteristics (Academic Perspective)

The development of prodrugs is a strategic approach in medicinal chemistry to optimize the pharmaceutical and pharmacokinetic properties of a drug. longdom.orgrsc.org Prodrugs are inactive or less active bioreversible derivatives of a parent drug molecule that undergo an enzymatic or chemical transformation in vivo to release the active drug. longdom.orgmdpi.com This strategy is employed to overcome various challenges, including poor solubility, low permeability, chemical instability, and undesirable side effects. mdpi.comresearchgate.netresearchgate.net

Tenatoprazole, a proton pump inhibitor (PPI), is itself a prodrug. researchgate.netselleckchem.com Like other PPIs, it is a weak base that requires activation in a highly acidic environment. nih.gov In the secretory canaliculi of gastric parietal cells, Tenatoprazole is protonated and converted into its active form, a sulfenamide (B3320178) or sulfenic acid. researchgate.net This active species then forms a covalent disulfide bond with cysteine residues on the gastric H+,K+-ATPase, inhibiting the final step of acid secretion. researchgate.net

Despite its efficacy, research has explored further prodrug strategies for Tenatoprazole to refine its pharmacological profile, particularly focusing on its metabolic pathway and duration of action. The primary goals of these academic investigations are to enhance its pharmacokinetic consistency across diverse patient populations and to further prolong its acid suppression effects.

Enantioselective Prodrug Strategy: The Case of S-Tenatoprazole

A significant area of research has been the investigation of Tenatoprazole's individual enantiomers, (R)- and (S)-Tenatoprazole. The racemic mixture and the individual isomers exhibit notable differences in their pharmacokinetic profiles. nih.gov This is primarily due to their differential metabolism by cytochrome P450 (CYP) enzymes. nih.govnih.gov

The R-isomer of Tenatoprazole is metabolized predominantly by CYP2C19, an enzyme known for its genetic polymorphism, which can lead to significant inter-individual variability in drug clearance. nih.govnih.gov In contrast, the S-isomer is metabolized by both CYP2C19 and CYP3A4. nih.govnih.gov The involvement of CYP3A4 provides an alternative metabolic pathway, which can compensate for reduced activity in individuals who are poor metabolizers via CYP2C19. nih.govnih.gov

This metabolic difference suggests that administering the pure S-enantiomer could lead to more uniform and predictable pharmacokinetic and pharmacodynamic effects compared to the racemic mixture. nih.gov Studies have shown that S-tenatoprazole provides more effective gastric acid suppression compared to other PPIs like esomeprazole. researchgate.net A pharmacokinetic study in dogs highlighted the favorable characteristics of the S-isomer. selleckchem.com

Table 1: Pharmacokinetic Parameters of (S)-Tenatoprazole Sodium Salt Hydrate (B1144303) in Dogs

Parameter Value
Cmax 183 ng/mL
Tmax 1.3 hours
AUC 822 ng*h/mL

Data sourced from a study on the (S)-tenatoprazole sodium salt hydrate in dogs. selleckchem.com

This enantioselective approach represents a sophisticated prodrug strategy, where a specific stereoisomer is selected to optimize the metabolic pathway and enhance the therapeutic profile.

Metabolite as a Prodrug: The Role of Tenatoprazole Sulfide (B99878)

The metabolism of Tenatoprazole involves a complex interplay between its sulfoxide (B87167) form (Tenatoprazole) and its sulfide metabolite (Tenatoprazole sulfide). Research indicates that Tenatoprazole can spontaneously degrade to Tenatoprazole sulfide without enzymatic action. nih.gov Subsequently, Tenatoprazole sulfide acts as a substrate for CYP3A4, which catalyzes its sulfoxidation back to Tenatoprazole. nih.gov

This creates a potential futile metabolic cycle where Tenatoprazole is converted to its sulfide form and then back to the parent drug. nih.gov This cyclic conversion, driven by spontaneous degradation and CYP3A4-mediated oxidation, could serve as a reservoir for the parent drug, contributing to Tenatoprazole's remarkably long plasma half-life and prolonged duration of action compared to other PPIs. nih.gov

Table 2: Enzymatic Kinetics of Tenatoprazole Metabolism

Reaction Enzyme Km (μM) kcat (min-1) Catalytic Efficiency (kcat/Km)
Tenatoprazole Sulfone Formation CYP3A4 4.0 mM 2.7 min-1 -
(S)-Tenatoprazole Formation (from sulfide) CYP3A4 66 2.7 0.041
(R)-Tenatoprazole Formation (from sulfide) CYP3A4 59 4.0 0.068

Data from in vitro studies with human P450 enzymes. nih.gov

The use of Tenatoprazole sulfide as a substrate for CYP3A4 highlights a unique prodrug-like role for a metabolite, where it is reactivated to the parent compound, thereby extending its pharmacological presence. nih.gov

Computational Design of Novel Prodrug Scaffolds

Inspired by Tenatoprazole's prolonged acid suppression, computational studies, such as those using Density Functional Theory (DFT), have been employed to design new classes of PPIs. acs.org These academic exercises aim to create novel molecules with even longer plasma half-lives and more efficient acid activation. acs.org

One such approach involves replacing the imidazopyridine moiety of Tenatoprazole with an imidazophosphorine scaffold. acs.org The goal is to enhance the stability of the resulting disulfide complex formed with the H+,K+-ATPase, which is a critical step for the efficacy of PPIs. acs.org These computational models allow researchers to predict the properties of novel compounds before undertaking complex chemical synthesis, accelerating the discovery of next-generation prodrugs in this class. acs.org

Analytical Methodologies for Tenatoprazole Sodium Research and Characterization

Chromatographic Techniques for Quantification

Chromatographic methods are the cornerstone for the quantitative analysis of tenatoprazole (B1683002), offering high sensitivity, specificity, and resolving power. These techniques are essential for determining the concentration of the drug in bulk form, pharmaceutical formulations, and biological fluids.

High-Performance Liquid Chromatography (HPLC-UV, RP-HPLC-PDA)

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Photodiode Array (PDA) detection is a widely employed technique for the determination of tenatoprazole. researchgate.netscispace.com Reversed-phase (RP) HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is the most common mode of separation.

Several RP-HPLC methods have been developed and validated for the estimation of tenatoprazole in bulk drug and pharmaceutical dosage forms. researchgate.netsphinxsai.com These methods typically employ a C18 column and a mobile phase consisting of a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). scispace.comresearchgate.netsemanticscholar.org The pH of the mobile phase is a critical parameter, often adjusted to the acidic range (e.g., pH 2.4, 2.5, or 4.5) to ensure good peak shape and retention. scispace.comresearchgate.netnih.gov Detection is commonly performed at wavelengths around 306 nm, 307 nm, or 314 nm, where tenatoprazole exhibits significant UV absorbance. scispace.comsphinxsai.comsemanticscholar.org

The developed HPLC methods have demonstrated good linearity over various concentration ranges, such as 1-6 µg/mL, 2-12 µg/mL, and 0.5-160 µg/mL, with high correlation coefficients (r² > 0.999). researchgate.netsphinxsai.comsemanticscholar.org These methods are validated according to International Council for Harmonisation (ICH) guidelines for parameters including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). sphinxsai.comsemanticscholar.orgscirp.org For instance, one validated method reported an LOD of 0.2515 µg/ml and an LOQ of 0.6623 µg/ml. scispace.comsphinxsai.com The short analysis time of many HPLC methods makes them suitable for routine quality control analysis. semanticscholar.org

Table 1: HPLC Methods for Tenatoprazole Quantification
Parameter Method 1 Method 2 Method 3
Column Phenomenax Luna C18 sphinxsai.comKromasil C18 semanticscholar.orgscirp.orgChemito ODS-3 nih.gov
Mobile Phase Phosphate buffer (pH 2.5): Acetonitrile (55:45 v/v) sphinxsai.comMethanol: THF: Acetate buffer (pH 6.0) (68:12:20 v/v) semanticscholar.orgscirp.orgMethanol: 0.01 M Acetate buffer (pH 4.5) (55:45) nih.gov
Flow Rate 1 mL/min sphinxsai.com1.0 mL/min semanticscholar.orgscirp.org1 mL/min nih.gov
Detection Wavelength 314 nm sphinxsai.com307 nm semanticscholar.orgscirp.org306 nm nih.gov
Linearity Range 2-12 µg/mL sphinxsai.com0.5-160 µg/mL semanticscholar.orgscirp.orgNot Specified
LOD 0.2515 µg/mL sphinxsai.comNot SpecifiedNot Specified
LOQ 0.6623 µg/mL sphinxsai.comNot SpecifiedNot Specified

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for bioanalytical applications where very low concentrations of tenatoprazole and its metabolites need to be quantified. nih.govbohrium.com This technique combines the separation power of liquid chromatography with the mass analysis capabilities of a tandem mass spectrometer.

LC-MS/MS methods have been developed to study the stress degradation behavior of tenatoprazole and to identify its degradation products. nih.gov The use of mass spectrometry allows for the determination of the mass-to-charge ratio (m/z) of the parent drug and its fragments, providing structural information and enabling highly specific detection. nih.gov For instance, LC-MS has been used to characterize the products formed under various stress conditions like hydrolysis, oxidation, and photolysis. nih.gov

In metabolic studies, Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOF-MS) has been employed to identify metabolites of tenatoprazole in human liver microsomes. nih.govmdpi.com

Application in Biological Matrices (Animal)

The quantification of tenatoprazole in biological matrices such as plasma is essential for pharmacokinetic studies. Both HPLC-UV and LC-MS/MS methods have been successfully applied to determine the concentration of tenatoprazole in animal plasma, including from rats and dogs. scispace.comresearchgate.netresearchgate.net

For HPLC-UV analysis of plasma samples, a sample preparation step is necessary to remove proteins and other interfering substances. This often involves protein precipitation with a solvent like acetonitrile or liquid-liquid extraction. sphinxsai.com For example, one method for analyzing tenatoprazole in dog plasma used diethyl ether for extraction, with pantoprazole (B1678409) as an internal standard. scispace.comresearchgate.net Another method for human plasma utilized protein precipitation with acetonitrile. sphinxsai.com The linearity of these methods in plasma is typically in the ng/mL to low µg/mL range, for instance, 20-6000 ng/mL in rat plasma and 0.02-5 µg/mL in dog plasma. scispace.com

LC-MS/MS provides the high sensitivity required for pharmacokinetic studies, with reported lower limits of quantitation (LLOQ) as low as 20 ng/mL in dog plasma. researchgate.net These methods are crucial for understanding the absorption, distribution, metabolism, and excretion of tenatoprazole in preclinical studies. researchgate.net

Table 2: Bioanalytical Methods for Tenatoprazole in Animal Plasma
Technique Animal Matrix Extraction Method Linearity Range LLOQ Reference
HPLC-UVRatPlasmaLiquid-Liquid Extraction20-6000 ng/mL20 ng/mL scispace.com
HPLC-UVDogPlasmaLiquid-Liquid Extraction0.02-5 µg/mL20 ng/mL scispace.comresearchgate.net
HPLC-UVHumanPlasmaProtein Precipitation0.1-5 µg/mLNot Specified sphinxsai.com

Spectroscopic Characterization Methods

Spectroscopic techniques are invaluable for the qualitative identification and structural elucidation of tenatoprazole, as well as for quantitative analysis in simpler matrices.

UV Spectrophotometry

UV spectrophotometry is a simple, rapid, and cost-effective method for the quantitative estimation of tenatoprazole in bulk drug and pharmaceutical formulations. researchgate.netrjptonline.orgijpbs.net The method is based on the measurement of the absorbance of a tenatoprazole solution at its wavelength of maximum absorbance (λmax).

In various solvents, the λmax of tenatoprazole is consistently observed around 314 nm. researchgate.netrjptonline.orgijpbs.netresearchgate.net For instance, in 0.1N sodium hydroxide (B78521) and 0.1M hydrochloric acid, the λmax is reported to be 314 nm. researchgate.netrjptonline.orgijpbs.netresearchgate.net The method demonstrates linearity in the concentration range of 2-12 µg/mL and 3-18 µg/mL, with high correlation coefficients (r² ≈ 0.999). researchgate.netrjptonline.orgijpbs.netresearchgate.net The accuracy of the method has been confirmed by recovery studies, with percentage recoveries around 99.83%. rjptonline.orgresearchgate.net The simplicity and speed of UV spectrophotometry make it suitable for routine quality control of pharmaceutical products. rjptonline.orgresearchgate.net

Table 3: UV Spectrophotometric Methods for Tenatoprazole
Parameter Method 1 Method 2
Solvent 0.1N NaOH researchgate.netijpbs.net0.1M HCl rjptonline.orgresearchgate.net
λmax 314 nm researchgate.netijpbs.net314 nm rjptonline.orgresearchgate.net
Linearity Range 2-12 µg/mL researchgate.netijpbs.net3-18 µg/mL rjptonline.orgresearchgate.net
Correlation Coefficient (r²) 0.999 researchgate.netijpbs.net0.9997 rjptonline.orgresearchgate.net
LOD Not Specified0.9882 µg/mL rjptonline.orgresearchgate.net
LOQ Not Specified1.9482 µg/mL rjptonline.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of tenatoprazole and its metabolites. bohrium.comnih.gov Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

¹H NMR spectra of tenatoprazole and its metabolites have been used to identify their chemical structures. nih.govresearchgate.net For example, the chemical shifts and coupling patterns in the ¹H NMR spectrum of a major metabolite, 1′-N-oxy-5′-hydroxytenatoprazole sulfide (B99878), were crucial for its characterization. nih.govresearchgate.net One-dimensional selective NOE (Nuclear Overhauser Effect) experiments can further aid in determining the spatial proximity of protons, providing additional structural confirmation. nih.govresearchgate.net NMR experiments are typically performed in a deuterated solvent, such as dimethyl sulfoxide-d6. nih.gov

While detailed ¹³C NMR spectral data for tenatoprazole is available in spectral databases, specific research articles focusing on its ¹³C NMR analysis are less common in the provided search results. hmdb.ca However, ¹³C NMR remains an essential tool for the unambiguous structural confirmation of tenatoprazole and related compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable analytical technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at various wavelengths, a unique spectral fingerprint of the compound is generated. For Tenatoprazole, IR spectroscopy can confirm the presence of its key structural components.

While specific, detailed public data on the complete IR spectrum of Tenatoprazole is not extensively available, the expected characteristic absorption bands can be predicted based on its molecular structure. These predictions are derived from the known absorption ranges for specific functional groups.

Expected Infrared Absorption Bands for Tenatoprazole

The table below outlines the principal functional groups present in the Tenatoprazole molecule and their expected characteristic absorption regions in an IR spectrum.

Functional GroupPredicted Wavenumber (cm⁻¹)Bond Vibration Type
Imidazole (B134444) N-H (if not deprotonated)3150 - 3000Stretching
Aromatic C-H3100 - 3000Stretching
Aliphatic C-H (from methyl groups)2975 - 2850Stretching
Sulfoxide (B87167) (S=O)~1050Stretching
C=N (in imidazole and pyridine (B92270) rings)1650 - 1550Stretching
C=C (in aromatic rings)1600 - 1450Stretching
C-O (Methoxy groups)1275 - 1200 (asymmetric), 1075 - 1020 (symmetric)Stretching

Note: The sodium salt form of Tenatoprazole would result in the absence of the N-H stretching band from the imidazole ring.

Analysis of a related proton pump inhibitor, pantoprazole sodium, shows characteristic peaks for S=O stretching around 1041 cm⁻¹, N-H stretching at 1775 cm⁻¹, and C-N stretching near 1590 cm⁻¹. researchgate.net It is anticipated that Tenatoprazole would exhibit absorption bands in similar regions, corresponding to its sulfoxide, pyridine, and imidazole moieties.

Stability-Indicating Methods and Degradation Product Analysis (Research Context)

Stability-indicating analytical methods are crucial for determining the intrinsic stability of a drug substance and for identifying potential degradation products that may form under various environmental conditions. For Tenatoprazole, comprehensive stress testing has been conducted according to the International Council for Harmonisation (ICH) guideline Q1A (R2). semanticscholar.orgnih.gov These studies involve subjecting the drug to forced degradation under conditions such as hydrolysis, oxidation, and photolysis to understand its degradation pathways. semanticscholar.orgoup.com

Research has shown that Tenatoprazole is unstable in acidic environments, a characteristic common to proton pump inhibitors. semanticscholar.org It undergoes extensive degradation under acidic, neutral, and oxidative stress conditions. nih.govscirp.orgresearchgate.net In contrast, it exhibits mild degradation under basic (alkaline) conditions and is relatively stable in the solid state. nih.govscirp.orgresearchgate.net

Several analytical techniques have been developed and validated to separate and quantify Tenatoprazole from its degradation products. These methods must be specific enough to resolve the parent drug from all potential impurities and degradants.

Forced Degradation Studies and Analytical Methods

The primary methods used for stability-indicating analysis of Tenatoprazole are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). semanticscholar.orgoup.com

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) with UV detection is a commonly employed method. semanticscholar.orgnih.gov Studies have successfully used C18 columns with various mobile phase compositions to achieve effective separation of Tenatoprazole from its degradation products. nih.govscirp.org For instance, one method utilized a mobile phase of methanol, tetrahydrofuran (B95107) (THF), and acetate buffer (pH 6.0) to resolve the drug from its degradants formed under stress. semanticscholar.orgscirp.org Another study used a mobile phase of methanol and acetate buffer (pH 4.5). nih.govscispace.com Detection is typically performed using a UV detector at wavelengths around 306 nm or 307 nm. nih.govscirp.org

Thin-Layer Chromatography (TLC): A stability-indicating high-performance TLC (HPTLC) method has also been developed. oup.comnih.gov This method uses silica (B1680970) gel plates as the stationary phase and a solvent system such as toluene–ethyl acetate–methanol for development. oup.com Densitometric analysis is then performed, typically at 306 nm, to quantify the separated spots. nih.gov This TLC method was shown to effectively separate Tenatoprazole (Rf value of 0.34 ± 0.02) from its degradation products, which exhibited significantly different Rf values. oup.comnih.gov For example, an oxidative degradation product appeared at an Rf of 0.45. oup.com

The table below summarizes the conditions used in forced degradation studies of Tenatoprazole and the outcomes observed.

Stress ConditionReagent/Condition UsedObservationAnalytical Method Used for Separation
Acid Hydrolysis0.1N HCl, heated at 80°CExtensive degradation. semanticscholar.orgnih.govRP-HPLC, HPTLC
Base Hydrolysis0.1N NaOH, heated at 80°CMild degradation. semanticscholar.orgnih.govRP-HPLC, HPTLC
Neutral HydrolysisWater, heated at 80°CExtensive degradation. semanticscholar.orgnih.govRP-HPLC
Oxidative Degradation30% v/v H₂O₂, heated at 80°CExtensive degradation. semanticscholar.orgnih.govoup.com A degradant peak at Rf 0.45 was noted in TLC. oup.comRP-HPLC, HPTLC
Photolytic DegradationExposure to UV radiation (254 nm and 366 nm) or sunlight. semanticscholar.orgoup.comDegradation observed. oup.comRP-HPLC, HPTLC
Thermal Degradation (Solid)50°C for 60 days. nih.govRelatively stable. nih.govscirp.orgRP-HPLC

These stability-indicating methods are essential tools in pharmaceutical research and development, ensuring that the analytical procedures used for quality control can accurately measure the drug content in the presence of its degradation products.

Emerging Research Frontiers and Computational Approaches for Tenatoprazole Sodium

Computational Chemistry and Molecular Modeling

Computational studies provide a microscopic view of the chemical and physical processes governing the action of tenatoprazole (B1683002), from its activation mechanism to its interaction with biological targets.

Density Functional Theory (DFT) Studies of Mechanism

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. mdpi.com In the context of tenatoprazole, DFT calculations have been instrumental in mapping the intricate mechanism of its acid-catalyzed activation, a prerequisite for its inhibitory function.

Research employing DFT has shown that the acid activation of imidazopyridine-type PPIs like tenatoprazole is more complex than that of traditional benzimidazole-based PPIs. acs.orgacs.org This complexity arises from the presence of an additional nitrogen atom in the imidazopyridine scaffold, which can be protonated. acs.org DFT studies have elucidated the plausible protonation and subsequent acid activation pathways, including water-assisted proton transfer processes. acs.org

A critical step in the mechanism of action for PPIs is the formation of a disulfide bond with a cysteine residue on the H+/K+-ATPase enzyme. DFT calculations have determined the energy barriers for the activation of tenatoprazole and the stability of the resulting drug-enzyme complex.

Key DFT Findings for Tenatoprazole Activation:

ParameterValueSignificance
Activation Free-Energy Barrier (TS4) 47.0 kcal/molThis represents the energy required for the rate-determining step, the formation of the disulfide complex with the enzyme's cysteine residue. acs.orgresearchgate.net
Stability of Disulfide Complex 28.0 kcal/molThis value indicates the thermodynamic stability of the final covalent bond that inhibits the proton pump. acs.orgresearchgate.net

These theoretical calculations help to explain the efficacy of tenatoprazole as an irreversible inhibitor of the gastric proton pump. acs.orgresearchgate.net

Ligand-Receptor Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand (like tenatoprazole) and a receptor (a protein). nih.govnih.gov Docking predicts the preferred orientation of the ligand when bound to the receptor, while MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time. mdpi.comfrontiersin.orgplos.org

For tenatoprazole, these methods are used to model its binding to the gastric H+/K+-ATPase. The process involves creating a three-dimensional model of the enzyme and then computationally "docking" the activated form of tenatoprazole into the binding site. This helps to identify the key amino acid residues involved in the interaction. Following docking, MD simulations can be run to assess the stability of these interactions. nih.govfrontiersin.org

Steered molecular dynamics (SMD) simulations, a specialized form of MD, have been used to corroborate DFT results for tenatoprazole, providing further evidence for the proposed interaction mechanism with its target. acs.org These simulations apply external forces to "pull" the ligand away from the receptor, offering insights into the strength and nature of the binding forces.

In Silico Prediction of Drug-Target Interactions and Selectivity

In silico methods for predicting drug-target interactions (DTIs) utilize computational algorithms to identify potential new targets for existing drugs or to understand the selectivity of a drug for its known target. nih.govbiotech-asia.org These approaches can be broadly categorized as ligand-based, structure-based, or network-based. nih.govfrontiersin.org

Ligand-based methods operate on the principle that structurally similar molecules often have similar biological activities. nih.gov

Structure-based methods , like the molecular docking described above, rely on the 3D structure of the target protein. nih.gov

Network-based inference (NBI) methods use the topology of known drug-target networks to predict new interactions, leveraging the concept that drugs with similar interaction patterns may share targets. frontiersin.orgresearchgate.net

For tenatoprazole, these predictive models can be used to screen large databases of proteins to identify potential off-target interactions, which is crucial for understanding its broader pharmacological profile. They can also be used to explain its selectivity for the gastric H+/K+-ATPase over other related ion pumps by comparing predicted binding affinities and interaction patterns.

Investigation of Non-Gastric Targets for Tenatoprazole (Sodium) Activity

Beyond its well-established role as a gastric acid suppressant, recent research has uncovered potential for tenatoprazole to interact with other, non-gastric protein targets, opening up new avenues for its therapeutic application.

Research into Viral Targets (e.g., Tsg101) and Antiviral Potential

A significant area of emerging research is the antiviral activity of tenatoprazole. Studies have shown that it can inhibit the replication of several enveloped viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Epstein-Barr Virus (EBV). semanticscholar.orgasm.orgnih.gov This antiviral effect is believed to be mediated through its interaction with a host cellular protein called Tumor Suppressor Gene 101 (Tsg101). asm.orgmdpi.com

Tsg101 is a key component of the Endosomal Sorting Complexes Required for Transport (ESCRT) pathway, which many enveloped viruses hijack to facilitate their budding and release from infected cells. semanticscholar.orgbiorxiv.org Tenatoprazole is thought to form a covalent bond with Tsg101, disrupting its interaction with viral proteins and thereby blocking the viral budding process. nih.govbiorxiv.org

Reported Antiviral Activity of Tenatoprazole:

VirusObserved EffectProposed Mechanism
HIV-1 Quantitative inhibition of infectious virus release from cells. semanticscholar.orgbiorxiv.orgBinds to Tsg101, a key component of the ESCRT complex, blocking viral budding. semanticscholar.orgbiorxiv.org
HSV-1 & HSV-2 Effective blocking of infectious virus release from Vero cells. semanticscholar.orgBlocks the transit of viral particles through the nuclear membrane, leading to their accumulation in the nucleus. semanticscholar.org
EBV Impairs mature particle formation and inhibits virus release from lytically active cells. asm.orgnih.govInterferes with capsid maturation in the nucleus and virion transport from the nucleus by targeting Tsg101. asm.orgnih.gov

These findings suggest that tenatoprazole and related prazole-based compounds could represent a novel class of broad-spectrum antiviral agents that target a host-cell factor rather than a viral-specific enzyme, a strategy that could be less susceptible to the development of drug resistance. semanticscholar.org

Exploration of Other H+/K+-ATPase Isoforms or Related Ion Pumps

The primary target of tenatoprazole is the gastric H+/K+-ATPase, an enzyme responsible for pumping protons into the stomach lumen. nih.govresearchgate.net This pump is a member of the P-type ATPase family, which includes other important ion pumps like the Na+/K+-ATPase found in most cells. The selectivity of tenatoprazole for the gastric proton pump is a key aspect of its therapeutic profile.

In vitro studies have characterized the inhibitory activity of tenatoprazole on the gastric H+/K+-ATPase, showing it binds to the catalytic alpha-subunit. researchgate.netselleck.cn The unique acidic environment of the parietal cell's secretory canaliculus is required to activate the prodrug, which then forms disulfide bonds with specific cysteine residues (such as Cys813 and Cys822) on the luminal side of the enzyme. researchgate.netresearchgate.net This localized activation contributes significantly to its selectivity. While research has focused extensively on the gastric isoform, the potential for tenatoprazole to interact with other, non-gastric H+/K+-ATPase isoforms or other related P-type ATPases under different physiological conditions remains an area for further exploration. Computational methods, as described in section 8.1.3, could play a role in predicting the likelihood and nature of such interactions.

Advanced Drug Delivery Systems for Research Tool Applications (Theoretical/Preclinical)

The development of advanced drug delivery systems for research applications offers the potential to refine the pharmacological profiling of investigational compounds like Tenatoprazole. In theoretical and preclinical research, these systems are not aimed at therapeutic use in humans but rather at creating sophisticated tools to study a drug's interaction with biological systems in a highly controlled manner. By overcoming experimental hurdles such as poor solubility, rapid degradation, or non-specific distribution, these delivery systems can help researchers to more accurately determine a compound's efficacy and mechanism of action in in vitro and in vivo models.

The encapsulation of active pharmaceutical ingredients within carriers like nanoparticles, liposomes, or microemulsions can modulate their pharmacokinetic and pharmacodynamic properties. mdpi.com For a compound like Tenatoprazole, which is susceptible to degradation in acidic environments, such formulations can protect it until it reaches the desired site of action in a research model. mdpi.comnih.gov This is particularly valuable in studies on gastric acid secretion or gastrointestinal diseases, where maintaining the drug's integrity is crucial for obtaining reliable data. ntno.org

Furthermore, these advanced delivery systems can be engineered for targeted delivery, concentrating the compound at a specific tissue or cell type. mdpi.com This allows for the investigation of localized drug effects and can help to elucidate the role of specific receptors or pathways in a disease model, while minimizing systemic exposure and potential confounding effects. The use of such systems in preclinical research is instrumental in building a comprehensive understanding of a drug's potential before it moves into clinical development.

Nanoparticle Encapsulation for Targeted Delivery in Research Models

Nanoparticle encapsulation stands out as a versatile strategy in preclinical research for the targeted delivery of therapeutic agents. mdpi.com Nanoparticles, which are particles in the size range of 10–1000 nm, can be formulated from a variety of materials, including biodegradable polymers, lipids, and metals. mdpi.com For proton pump inhibitors (PPIs) like Tenatoprazole, polymeric nanoparticles offer a promising approach to overcome their inherent instability in acidic conditions and to achieve sustained and targeted release. nih.govnih.gov

The rationale for encapsulating Tenatoprazole in nanoparticles for research purposes is multifaceted. Firstly, its chemical structure, which includes an imidazopyridine ring, makes it susceptible to degradation in the acidic environment of the stomach. nih.gov Encapsulation can protect the molecule, ensuring that the active compound is delivered to the site of interest, such as the parietal cells in the gastric mucosa. ntno.org Secondly, Tenatoprazole's long plasma half-life, which distinguishes it from other PPIs, can be further modulated by a nanoparticle formulation to study prolonged local action in preclinical models of nocturnal acid breakthrough or other acid-related conditions. mdpi.comnih.gov

While specific preclinical studies on Tenatoprazole-loaded nanoparticles are not extensively reported in publicly available literature, research on other PPIs, such as lansoprazole (B1674482) and omeprazole (B731), provides a strong theoretical and practical framework for the potential of this approach with Tenatoprazole. These studies demonstrate the feasibility of encapsulating PPIs in polymeric nanoparticles, often using materials like Eudragit® or poly(lactic-co-glycolic acid) (PLGA), to achieve targeted and sustained drug delivery in animal models of gastric ulcers. nih.govdovepress.com

For instance, studies with lansoprazole-loaded nanoparticles have shown that the particle's surface charge can influence its deposition in the stomach, with negatively charged particles adhering more to ulcerated regions and positively charged particles distributing more in non-ulcerated areas. dovepress.com This highlights the potential for creating highly specific research tools to investigate the differential effects of Tenatoprazole on healthy versus diseased tissue.

The following tables summarize key findings from preclinical studies on nanoparticle-encapsulated PPIs, which can be extrapolated to conceptualize the design and potential performance of Tenatoprazole-loaded nanoparticles in a research setting.

Table 1: Characteristics of Lansoprazole-Loaded Polymeric Nanoparticles in Preclinical Research

Nanoparticle TypePolymer UsedParticle Size (nm)Surface Charge (mV)Drug Loading (%)Key Preclinical FindingReference
ERSNPs-LPZEudragit® RS100~200+38.5Not SpecifiedPreferential distribution in non-ulcerated gastric regions. dovepress.com
PLGANPs-LPZPLGA~200-27.3Not SpecifiedEnhanced adhesion to ulcerated gastric regions. dovepress.com

This table is based on data from studies on Lansoprazole and is presented as a theoretical model for Tenatoprazole.

Table 2: In Vivo Performance of Nanoparticle-Encapsulated Lansoprazole in a Rat Model of Gastric Ulcer

FormulationDrugAnimal ModelKey OutcomeUlcer Healing Rate (%)Reference
EC-ERSNP1010-Na caprateLansoprazoleWistar ratsSustained plasma concentration up to 24h.92.4 nih.gov
EC-PLGANP1005-Na caprateLansoprazoleWistar ratsProlonged drug absorption.89.2 nih.gov
LPZ SolutionLansoprazoleWistar ratsStandard drug absorption profile.72.2 dovepress.com

This table is based on data from studies on Lansoprazole and is presented as a theoretical model for Tenatoprazole.

These analogous findings suggest that Tenatoprazole-loaded nanoparticles could be designed with specific physicochemical properties to investigate its therapeutic mechanisms with high precision in preclinical models. The ability to control the release profile and target the delivery of Tenatoprazole would be invaluable for elucidating its full pharmacological potential in research settings.

Q & A

Q. What validated analytical methods are recommended for quantifying Tenatoprazole (sodium) in formulation analysis?

A stability-indicating RP-HPLC-PDA method is widely used, optimized with a Kromasil C18 column (250 mm × 4.6 mm, 5.0 μm) and a mobile phase of methanol:tetrahydrofuran:acetate buffer (68:12:20 v/v, pH 6.0) at 1.0 mL/min flow rate. Detection at 307 nm ensures linearity (0.5–160 μg/mL) and specificity, validated per ICH guidelines for accuracy, precision, LOD, LOQ, and robustness .

Q. How should degradation studies for Tenatoprazole be designed to comply with ICH stability guidelines?

Stress testing under hydrolytic (acidic/alkaline/neutral), oxidative, photolytic, and thermal conditions is mandatory. For example, Tenatoprazole degrades significantly in acidic and oxidative environments but remains stable in solid-state conditions. Use forced degradation to isolate and identify impurities, followed by chromatographic separation to confirm method stability-indicating capabilities .

Q. What pharmacokinetic parameters are critical when studying Tenatoprazole’s extended plasma half-life?

Focus on bioavailability, elimination half-life (t1/2), and area under the curve (AUC). Compare its pharmacokinetics to other PPIs (e.g., omeprazole) using validated bioanalytical methods, such as LC-MS/MS for plasma samples, to account for its prolonged activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in degradation data between Tenatoprazole and structurally similar PPIs?

Conduct comparative stress studies under identical conditions (e.g., pH, temperature) and analyze degradation pathways via mass spectrometry. Differences in sulfinylmethyl chain stability or ring substitution may explain variability. Cross-reference findings with crystallographic or computational models to validate mechanistic hypotheses .

Q. What methodological considerations are essential for validating dissolution methods for Tenatoprazole enteric-coated formulations?

Use USP Apparatus II (paddle) with pH-adjusted media (e.g., 0.1 N HCl for 2 hours followed by pH 6.8 buffer) to simulate gastrointestinal conditions. Validate sink conditions, agitation rate, and specificity against placebo components. Ensure correlation between dissolution profiles and in vivo bioavailability using statistical methods like f2 similarity factor .

Q. How should researchers address variability in chromatographic peak symmetry during method optimization?

Column selection is critical: Kromasil C18 columns produce symmetrical peaks, whereas Symmetry C18 may cause broadening. Optimize mobile phase composition (e.g., THF content for polarity adjustment) and column temperature (e.g., 45°C) to enhance resolution. System suitability tests must include asymmetry factor (≤2.0) and theoretical plates (>2000) .

Methodological Frameworks for Data Analysis

Q. What statistical approaches are recommended for analyzing stability study data with multiple degradation products?

Use multivariate analysis (e.g., PCA) to cluster degradation pathways and identify critical factors (e.g., pH, oxidation). Apply ANOVA to assess significance of degradation conditions. For impurity profiling, combine peak purity index with mass balance calculations to ensure compliance with ICH Q3B thresholds .

Q. How can researchers ensure ethical and reproducible data reporting in Tenatoprazole studies?

Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for study design. Disclose raw data (e.g., chromatograms, stress study conditions) in supplementary materials. Use standardized tables (Microsoft Word format, Roman numerals) for results, ensuring self-explanatory footnotes and alignment with journal guidelines .

Example Table: Comparative HPLC Parameters for Tenatoprazole Analysis

ParameterDhaneshwar & Jagtap (2011) Reddy et al. (2015)
ColumnKromasil C18Symmetry C18
Runtime (min)1520
LOD (μg/mL)0.50.2
Key ApplicationStability studiesImpurity profiling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.